molecular formula C15H23Cl2NO B13775719 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride CAS No. 63979-08-8

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride

Cat. No.: B13775719
CAS No.: 63979-08-8
M. Wt: 304.3 g/mol
InChI Key: FLGVVUOZFJBYOA-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains several functional groups, including an amine, a chloride, and an isopropoxy group

Preparation Methods

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride involves multiple steps. The starting material is typically naphthalene, which undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include ferric chloride, chromic acid, and sodium. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-isopropoxy-, hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63979-08-8

Molecular Formula

C15H23Cl2NO

Molecular Weight

304.3 g/mol

IUPAC Name

(8-chloro-5-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C15H22ClNO.ClH/c1-10(2)18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(3)4;/h8-10,13H,5-7H2,1-4H3;1H

InChI Key

FLGVVUOZFJBYOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-]

Origin of Product

United States

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